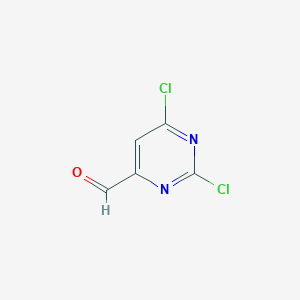

2,6-Dichloropyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDEVPDYGNMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611427 | |

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-24-8 | |

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloropyrimidine 4 Carbaldehyde

Established Synthetic Pathways to 2,6-Dichloropyrimidine-4-carbaldehyde Precursors

The synthesis of this compound is not typically a direct, one-step process but rather relies on the formation and modification of key precursors. The primary strategies involve building the dichloropyrimidine core first, followed by the introduction or unmasking of the carbaldehyde functionality.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com Crucially, it also serves as an effective method for converting hydroxyl groups on pyrimidine (B1678525) rings to chlorine atoms. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). mdpi.com

This methodology is instrumental in preparing chlorinated pyrimidine precursors. For instance, commercially available 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted into 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde using a Vilsmeier-Haack formylation procedure. mdpi.com This transformation highlights the dual capability of the reagent to both chlorinate the ring at positions 4 and 6 and introduce a formyl group at position 5. A similar strategy can be envisioned for the synthesis of this compound, starting from a suitable dihydroxypyrimidine precursor. The process involves the conversion of the keto forms of dihydroxypyrimidines into the corresponding dichloro derivatives, a key step in the synthesis of many functionalized pyrimidines. mdpi.com

An alternative synthetic route proceeds through a carboxylic acid intermediate, namely 2,6-Dichloropyrimidine-4-carboxylic acid. biosynth.com This compound serves as a stable precursor that can be chemically reduced to the target aldehyde. The synthesis of this carboxylic acid would typically involve the carboxylation of a 2,6-dichloropyrimidine intermediate. Standard methods for such a transformation on a heterocyclic ring include:

Organometallic Approach: Deprotonation of 2,6-dichloropyrimidine using a strong base like lithium diisopropylamide (LDA) to form a lithiated species, followed by quenching with carbon dioxide (CO₂).

Grignard Reaction: Formation of a Grignard reagent from a brominated or iodinated dichloropyrimidine precursor, followed by reaction with CO₂.

Once 2,6-Dichloropyrimidine-4-carboxylic acid is obtained, its subsequent reduction to the aldehyde is required. biosynth.com Direct reduction of carboxylic acids to aldehydes can be challenging as they are often over-reduced to primary alcohols. However, several methods are available for this specific transformation:

Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester.

The use of specialized reducing agents that selectively stop at the aldehyde stage. For example, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Esters can be effectively reduced to aldehydes using Diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C to prevent over-reduction. libretexts.orgmasterorganicchemistry.com

A third major pathway involves the use of 2,6-Dichloropyrimidine-4-carbonitrile as a key precursor. The cyano group is a versatile functional group that can be converted into an aldehyde. The synthesis of the nitrile precursor can be achieved from thiobarbituric acid, which is first converted to 4,6-dichloro-2-(methylthio)pyrimidine. Subsequent displacement of the chloro groups, oxidation of the thioether, and displacement with a cyanide source like KCN yields the pyrimidine-2-carbonitrile core, which can be further functionalized. arkat-usa.org

The reduction of the nitrile group to an aldehyde is a well-established transformation in organic synthesis. The reagent of choice for this partial reduction is Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.comwikipedia.org The reaction mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the transfer of a hydride to the carbon atom. This forms an intermediate imine-aluminum complex. Crucially, a subsequent aqueous workup hydrolyzes this imine intermediate to furnish the final aldehyde product. masterorganicchemistry.comchemistrysteps.comwikipedia.org The reaction is typically carried out at low temperatures to ensure that only one equivalent of hydride is added, thus preventing further reduction to an amine. commonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative nitrogen atoms and the electron-withdrawing carbaldehyde group, makes the chlorine atoms at positions C2 and C6 highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups onto the pyrimidine core.

The reaction of this compound with amine nucleophiles is a primary method for generating functionalized aminopyrimidines. The presence of the aldehyde group at C4 makes the two chlorine atoms at C2 and C6 chemically equivalent, simplifying the initial substitution. However, after the first substitution, the newly introduced amino group will influence the reactivity of the remaining chlorine atom, potentially allowing for the synthesis of unsymmetrically substituted pyrimidines.

Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) provide significant insight into these transformations. mdpi.com The reaction conditions, including the solvent, base, and nature of the amine, play a critical role in the outcome. For example, reactions can be controlled to achieve either mono- or di-substitution. The use of a stoichiometric amount of the amine nucleophile under mild conditions often favors monosubstitution, while an excess of the amine or stronger reaction conditions can lead to the displacement of both chlorine atoms.

The table below summarizes representative amination reactions on a related dichloropyrimidine carbaldehyde system, illustrating the types of products that can be formed.

| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Ref |

| Indoline (B122111) | NaOH | Methanol (B129727) | Room Temp, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60 | mdpi.com |

| Various Amines | Triethylamine (B128534) (TEA) | Ethanol (B145695) | Reflux, 3h | Mono-aminated products | Moderate | mdpi.com |

Note: The product in the first entry also involves a subsequent alkoxylation reaction, discussed in the next section.

Beyond nitrogen nucleophiles, oxygen and sulfur nucleophiles can also readily displace the chlorine atoms on the pyrimidine ring via an SNAr mechanism.

Alkoxylation: The substitution of chlorine with an alkoxy group (-OR) is a common transformation. This can be achieved by reacting this compound with an alcohol in the presence of a base. The base deprotonates the alcohol to form the more nucleophilic alkoxide ion, which then attacks the pyrimidine ring. Interestingly, alkoxylation can sometimes occur as a competing or sequential reaction during amination when an alcohol is used as the solvent. mdpi.com For instance, the reaction of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde with indoline in methanol in the presence of sodium hydroxide (B78521) resulted in the formation of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, where one chlorine is replaced by the amine and the other by a methoxy (B1213986) group from the solvent. mdpi.com This demonstrates the feasibility of selective mono-alkoxylation under controlled conditions.

Thiolation: The introduction of sulfur-containing moieties can be accomplished using thiol nucleophiles (-SR). The SNAr reaction between heteroaryl halides and thiols generally proceeds smoothly in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). nih.gov For electron-deficient heterocycles like this compound, these reactions are expected to proceed efficiently without the need for additional activating groups. nih.gov The thiolate anion, generated in situ by the base, acts as a potent nucleophile to displace the chloride ions. This strategy allows for the synthesis of a variety of thioether-substituted pyrimidines, which are valuable intermediates in medicinal chemistry.

The table below outlines general conditions for these SNAr reactions.

| Nucleophile Type | Reagent | Base | Solvent | Conditions | Product Type | Ref |

| Alkoxide | Alcohol (e.g., Methanol, Ethanol) | NaOH | Alcohol | Room Temp - Reflux | Alkoxy-substituted pyrimidine | mdpi.com |

| Thiolate | Thiol (R-SH) | K₂CO₃ | DMAc | Room Temp - 100 °C | Thioether-substituted pyrimidine | nih.gov |

Influence of Reaction Conditions and Steric Factors on SNAr Outcomes

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for functionalizing the this compound core. The regioselectivity and outcome of these reactions are intricately governed by the interplay of reaction conditions and steric hindrances.

The two chlorine atoms at the C2 and C6 positions are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyrimidine ring nitrogens and the 4-carbaldehyde group activates these positions towards nucleophilic attack. Generally, the C6 position is considered more reactive than the C2 position due to the combined electron-withdrawing effects of the adjacent nitrogen and the para-aldehyde group.

Reaction Conditions: The choice of solvent, base, and temperature significantly influences the course of SNAr reactions. For instance, in amination reactions, the use of a base like triethylamine (TEA) in a protic solvent such as ethanol at reflux can facilitate monosubstitution. mdpi.com However, stronger bases like sodium hydroxide can lead to competing solvolysis reactions, where the solvent itself acts as a nucleophile, resulting in the formation of alkoxide-substituted pyrimidines. mdpi.com

Steric Factors: The steric bulk of the incoming nucleophile and any existing substituents on the pyrimidine ring can dictate the site of substitution. While the C6 position is electronically favored, a bulky nucleophile might preferentially attack the less hindered C2 position. Similarly, if a substitution has already occurred at one of the chloro positions, the steric hindrance imparted by the new group will influence the position of a subsequent substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the this compound scaffold.

Palladium-Catalyzed Coupling Reactions

Various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are instrumental in the derivatization of dichloropyrimidines. The regioselectivity of these reactions is a critical aspect, often influenced by the catalyst system, ligands, and the electronic and steric nature of the substituents. For dichloropyrimidines, coupling typically occurs preferentially at the more reactive chloro position.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters. In dichloropyrimidine systems, regioselective monocoupling can be achieved, often at the C6 position, by careful control of reaction conditions. Subsequent coupling at the C2 position can then be performed to introduce a different aryl or vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. It allows for the introduction of a diverse range of primary and secondary amines at the chloro positions. The choice of phosphine (B1218219) ligand is crucial for achieving high yields and controlling selectivity. For some amination reactions on related 6-aryl-2,4-dichloropyrimidines, high regioselectivity for the C4 (analogous to C6 in the target molecule) position has been achieved using specific palladium catalysts and bases like LiHMDS. acs.org In some cases, reactions with aromatic amines on similar substrates proceed with high regioselectivity even without a catalyst. acs.org

Below is a representative table of palladium-catalyzed amination reactions on a related dichloropyrimidine system, illustrating the influence of the catalyst and ligand on regioselectivity.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Ratio (C4:C2) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 80 | 2 | 1.5:1 | 95 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu | Dioxane | 100 | 18 | 4:1 | 85 |

| 3 | PdCl₂(dppf) (5) | - | K₃PO₄ | DMF | 120 | 24 | 2:1 | 70 |

This data is illustrative and based on reactions with related dichloropyrimidine substrates.

Carbonyl Group Transformations

The aldehyde functionality at the C4 position of this compound offers a rich platform for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Reduction Reactions to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, (2,6-dichloropyrimidin-4-yl)methanol. This transformation is typically achieved using mild reducing agents.

Sodium Borohydride (NaBH₄): This is a commonly used reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. The reaction is typically carried out in alcoholic solvents such as methanol or ethanol at room temperature.

| Aldehyde | Reducing Agent | Solvent | Product | Yield (%) |

| This compound | NaBH₄ | Methanol | (2,6-dichloropyrimidin-4-yl)methanol | >90 (typical) |

This data is representative of typical reductions of aromatic aldehydes.

Condensation Reactions (e.g., Claisen-Schmidt)

The aldehyde group can participate in various condensation reactions to form new carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds and other conjugated systems.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone or an enolizable ester. For example, this compound can react with ketones like acetophenone (B1666503) in the presence of a base such as sodium hydroxide in an alcoholic solvent to yield a chalcone-like product. mdpi.com These reactions are foundational for creating extended π-systems with potential applications in materials science and medicinal chemistry. mdpi.com

A typical Claisen-Schmidt condensation is depicted below:

| Aldehyde | Ketone | Base | Solvent | Product |

| This compound | Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(2,6-dichloropyrimidin-4-yl)prop-2-en-1-one |

This represents a plausible reaction based on known Claisen-Schmidt condensations. mdpi.comwikipedia.org

Other Electrophilic Reactivity of the Carbaldehyde Moiety

The carbaldehyde group at the C4 position of the 2,6-dichloropyrimidine ring is a versatile functional group that can undergo a variety of chemical transformations. The electrophilic carbon atom of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. While the reduction to an alcohol and oxidation to a carboxylic acid are common transformations, the aldehyde moiety can also participate in a number of other important reactions that expand the synthetic utility of this compound.

A thorough review of the scientific literature did not yield specific examples of Wittig reactions, Knoevenagel condensations, or imine formations involving this compound. However, based on the established principles of organic chemistry, the aldehyde functionality of this compound is expected to be reactive towards a variety of nucleophiles, enabling a range of chemical transformations. What follows is a discussion of the potential reactivity of this compound in these types of reactions.

Wittig and Related Reactions: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones. It is anticipated that this compound would react with phosphorus ylides (Wittig reagents) to afford the corresponding 4-(alkenyl)-2,6-dichloropyrimidines. The stereochemical outcome of the reaction would likely be dependent on the nature of the ylide used. Stabilized ylides would be expected to favor the formation of the (E)-alkene, while non-stabilized ylides would likely yield the (Z)-alkene. A related transformation, the Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) carbanions, would also be expected to be a viable method for the synthesis of (E)-alkenes from this compound.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. It is plausible that this compound would undergo condensation with compounds such as malononitrile, ethyl cyanoacetate, or diethyl malonate to produce the corresponding α,β-unsaturated systems. These products, featuring an electron-withdrawing pyrimidine ring conjugated with other electron-withdrawing groups, could serve as valuable intermediates in the synthesis of more complex heterocyclic systems through Michael additions or other cycloaddition reactions.

Imine and Enamine Formation: The reaction of this compound with primary amines would be expected to yield the corresponding imines, also known as Schiff bases. This transformation is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines could be further functionalized, for example, through reduction to secondary amines or by reaction with organometallic reagents. Similarly, reaction with secondary amines would likely lead to the formation of enamines, which are versatile nucleophiles in their own right and could be utilized in subsequent alkylation or acylation reactions.

While specific experimental data for these reactions with this compound is not currently available in the public domain, the predicted reactivity based on the known chemistry of aldehydes provides a framework for the potential synthetic applications of this compound. Further research would be necessary to explore these transformations and establish the optimal reaction conditions and substrate scope.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2,6 Dichloropyrimidine 4 Carbaldehyde Derivatives

Functionalization at Pyrimidine (B1678525) Ring Positions

Modifications at C2 and C6 Chlorine Atoms

The chlorine atoms at the C2 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for introducing a wide array of functional groups. The reactivity of these positions allows for sequential and selective substitution, enabling the synthesis of unsymmetrically substituted pyrimidines.

Research has shown that the reaction of the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various amines, such as indoline (B122111), in the presence of a base like sodium hydroxide (B78521), can lead to monosubstitution at one of the chloro positions. nih.gov This reaction proceeds under mild, environmentally friendly conditions. nih.gov The choice of nucleophile and reaction conditions can influence the regioselectivity of the substitution. For instance, in some dichloropyrimidine systems, the C4 position is generally more reactive towards nucleophilic attack. scielo.br However, the electronic nature of substituents on the pyrimidine ring can alter this selectivity. scielo.br

A variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be employed to displace the chlorine atoms. This allows for the introduction of diverse functionalities, which can significantly impact the biological activity of the resulting compounds. For example, the introduction of different amino groups can modulate the compound's ability to form hydrogen bonds with biological targets, a critical factor in drug-receptor interactions.

Derivatization at C4-Carbaldehyde Position

The carbaldehyde group at the C4 position presents a versatile handle for a plethora of chemical transformations, allowing for the extension of the molecular framework and the introduction of new pharmacophoric elements. Standard organic reactions targeting aldehydes can be readily applied to 2,6-dichloropyrimidine-4-carbaldehyde to generate a diverse range of derivatives.

One such transformation is the Wittig reaction , which converts the aldehyde into an alkene. wikipedia.orgorganic-chemistry.org By reacting the pyrimidine carbaldehyde with a phosphorus ylide, a carbon-carbon double bond is formed, allowing for the introduction of various substituted vinyl groups. wikipedia.orgorganic-chemistry.org The nature of the ylide will determine the stereochemistry of the resulting alkene. organic-chemistry.org

Another important reaction is the Knoevenagel condensation , where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst to form an α,β-unsaturated product. wikipedia.org This reaction is instrumental in the synthesis of compounds with extended conjugation and has been widely used in the preparation of biologically active molecules, including anticancer agents. nih.gov

Furthermore, reductive amination provides a direct route to synthesize amines from the carbaldehyde. masterorganicchemistry.com This two-step one-pot process typically involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com This method allows for the introduction of a wide variety of amino functionalities with diverse steric and electronic properties.

These derivatization strategies at the C4-carbaldehyde position significantly expand the structural diversity of compounds that can be synthesized from this compound, providing a rich library for biological screening.

Development of Pyrimidine-Based Heterocyclic Systems

Building upon the core this compound scaffold, more complex heterocyclic systems can be constructed. These often involve the participation of the reactive sites on the pyrimidine ring in cyclization reactions, leading to the formation of fused or conjugated ring systems with distinct pharmacological properties.

Pyrimidine-Chalcone Conjugates

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with a broad spectrum of biological activities. lookchem.commdpi.com The C4-carbaldehyde group of this compound serves as a key precursor for the synthesis of pyrimidine-chalcone conjugates. Through a Claisen-Schmidt condensation reaction with an appropriate ketone, the aldehyde is converted into the characteristic enone moiety of the chalcone (B49325) framework. nih.gov

The synthesis of pyrimidine-based chalcones has been reported to occur under basic conditions, for instance, using sodium hydroxide in ethanol (B145695). nih.gov In the case of the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, it has been observed that the reaction can proceed as a 'one-pot' process where both substitution of a chlorine atom and the condensation reaction occur. nih.gov The resulting pyrimidine-chalcone hybrids have been investigated for their potential as anticancer agents. libretexts.org The electronic nature of the substituents on the phenyl ring of the chalcone moiety, as well as the substitutions on the pyrimidine ring, have a significant impact on their cytotoxic activity. organic-chemistry.org

Fused Pyrimidine Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Thieno[2,3-d]pyrimidines)

The derivatization of this compound can also lead to the formation of fused heterocyclic systems, where the pyrimidine ring is annulated with another heterocyclic ring. These fused systems often exhibit unique biological activities due to their rigid structures and specific arrangement of heteroatoms.

Pyrazolo[3,4-d]pyrimidines are a prominent class of fused heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from dichloropyrimidine precursors. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with hydrazine (B178648) under microwave irradiation has been reported to yield pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net This transformation involves the initial substitution of one of the chlorine atoms by an amino group, followed by cyclization with hydrazine. researchgate.net

Thieno[2,3-d]pyrimidines are another important class of fused pyrimidines that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijacskros.com The synthesis of thieno[2,3-d]pyrimidines can be accomplished through various synthetic routes, often starting from appropriately substituted thiophenes which are then cyclized to form the fused pyrimidine ring. nih.gov While direct synthesis from this compound is less commonly reported, its derivatives can serve as precursors. For example, a related 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde has been used as a starting material to prepare 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. nih.gov

Structure-Activity Relationship (SAR) Investigations

The systematic derivatization of this compound and the subsequent biological evaluation of the synthesized compounds have provided valuable insights into their structure-activity relationships (SAR). These studies help to identify the key structural motifs and functional groups that are essential for a particular biological activity, as well as those that can be modified to enhance potency and selectivity.

For anticancer activity , SAR studies on pyrimidine derivatives have revealed several important trends. For instance, in a series of 4,6-dichloropyrimidine (B16783) chalcone derivatives tested against the A549 lung cancer cell line, the introduction of a thiourea (B124793) or urea (B33335) moiety at the para-position of the phenyl ring of the chalcone resulted in the highest cytotoxic potential. libretexts.org In another study on thieno[2,3-d]pyrimidine (B153573) derivatives evaluated against the MDA-MB-231 breast cancer cell line, a compound bearing a meta-chloro substituted phenyl group at the C4 position showed the strongest cytotoxic activity. researchgate.net

The following table summarizes some SAR findings for pyrimidine derivatives with anticancer activity:

| Scaffold | Position of Variation | Substituent | Biological Activity (Cell Line) | Key Finding |

| 4,6-Dichloropyrimidine-Chalcone | Phenyl ring of chalcone | p-thiourea | Anticancer (A549) | Enhanced cytotoxicity |

| 4,6-Dichloropyrimidine-Chalcone | Phenyl ring of chalcone | p-urea | Anticancer (A549) | Enhanced cytotoxicity |

| Thieno[2,3-d]pyrimidine | C4 | m-chlorophenyl | Anticancer (MDA-MB-231) | Increased potency |

In the realm of antimicrobial activity , pyrazolo[3,4-d]pyrimidine derivatives have shown promising results. A study on a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines demonstrated that a derivative containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety exhibited superior antimicrobial activity compared to standard drugs like ampicillin (B1664943) and gentamicin. researchgate.net This highlights the importance of the substituent at the C4 position in determining the antimicrobial efficacy.

The table below outlines key SAR data for pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial activity:

| Scaffold | Position of Variation | Substituent | Antimicrobial Activity | Key Finding |

| Pyrazolo[3,4-d]pyrimidine | C4 | 1,3,4-oxadiazole-2-thiol | Antibacterial, Antifungal | Superior activity to standards |

| Pyrazolo[3,4-d]pyrimidine | C4 | Hydrazone with 2-nitrobenzylidene | Moderate antimicrobial activity | Activity against various strains |

These SAR studies underscore the importance of the substituents on both the pyrimidine core and its appended functionalities in modulating the biological activity of these compounds. The insights gained from these investigations are instrumental in guiding the design of new derivatives with improved therapeutic potential.

Influence of Substituent Variations on Biological Relevance

Detailed research on the specific influence of substituent variations on the biological relevance of derivatives of this compound is not extensively available in the public scientific literature.

Role of Linker Modifications

Specific studies detailing the role of linker modifications derived from the 4-carbaldehyde group of this compound and their impact on structure-activity relationships are not well-documented in publicly accessible research.

Advanced Characterization and Computational Approaches in 2,6 Dichloropyrimidine 4 Carbaldehyde Research

Spectroscopic Analysis Methodologies

Spectroscopy is fundamental to the initial identification and detailed structural analysis of organic molecules. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-Dichloropyrimidine-4-carbaldehyde, both ¹H and ¹³C NMR would yield critical data.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in a non-protic solvent like DMSO-d₆ or CDCl₃. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group. The single proton on the pyrimidine (B1678525) ring (at the C5 position) would also produce a singlet, expected to appear in the aromatic region, likely between 8.0 and 9.0 ppm. The absence of adjacent protons on the ring leads to the singlet multiplicity for both signals.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the aldehyde carbon, typically found between 185 and 195 ppm. The carbon atoms of the pyrimidine ring would appear in the 120-170 ppm range. The carbons directly bonded to the electronegative chlorine atoms (C2 and C6) would be expected at the lower end of this range, while the carbon bearing the aldehyde group (C4) and the protonated carbon (C5) would have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.5 - 10.5 | Singlet (s) |

| ¹H | Ring (C5-H) | ~8.0 - 9.0 | Singlet (s) |

| ¹³C | Aldehyde (C=O) | ~185 - 195 | - |

| ¹³C | Ring (C2, C4, C6) | ~140 - 170 | - |

Note: The table indicates the type of data expected from NMR analysis; specific values require experimental determination.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically located in the region of 1680-1720 cm⁻¹. Other key signals would include C-H stretching of the aldehyde and the aromatic ring proton (around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively), C-Cl stretching vibrations (typically below 800 cm⁻¹), and a series of characteristic pyrimidine ring stretching and bending vibrations between 1400 and 1600 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations of the pyrimidine ring.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the unambiguous confirmation of its chemical formula (C₅H₂Cl₂N₂O).

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum would show a cluster of peaks for the molecular ion: an (M) peak, an (M+2) peak, and an (M+4) peak, with a characteristic intensity ratio of approximately 9:6:1. This pattern is a definitive signature for a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of a chlorine atom (-Cl), the formyl radical (-CHO), or carbon monoxide (-CO).

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no published crystal structure for this compound is currently available, this technique would provide invaluable data if suitable crystals were grown.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the orientation of the aldehyde substituent. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as halogen bonding (C-Cl···N) or π-π stacking, which govern the material's bulk properties.

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those employing quantum chemistry methods, are crucial for complementing experimental data and providing insights into molecular properties that are difficult to measure.

Density Functional Theory (DFT) is a widely used computational method that can predict a range of molecular properties with high accuracy. For this compound, DFT calculations would be used to:

Optimize Molecular Geometry: Predict the lowest energy structure, including bond lengths and angles, which can be compared with potential X-ray crystallography data.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (for comparison with IR and Raman spectra) and NMR chemical shifts (for comparison with experimental NMR data).

Analyze Electronic Structure: Determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential map. This information is key to understanding the molecule's reactivity, particularly the electrophilic nature of the aldehyde carbon and the carbon atoms attached to the chlorine atoms.

Energy Profiling: Model reaction pathways, such as nucleophilic substitution at the chloro-substituted positions or reactions involving the aldehyde group. By calculating the energies of reactants, transition states, and products, DFT can provide a detailed energy profile that explains the kinetics and thermodynamics of potential reactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon Monoxide |

| DMSO-d₆ |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule, such as This compound , and a macromolecular target, typically a protein. These studies are instrumental in drug discovery and development for elucidating binding modes, predicting binding affinities, and guiding the design of more potent and selective molecules.

A typical molecular docking workflow for a compound like This compound would involve:

Target Identification: Selecting a biologically relevant protein target.

Ligand and Receptor Preparation: Generating 3D structures of both the ligand (This compound ) and the target receptor, including the optimization of geometries and the assignment of charges.

Docking Simulation: Using specialized software to predict the preferred orientation of the ligand within the receptor's binding site.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

Despite the utility of this approach, there are currently no published studies that have performed molecular modeling or docking simulations specifically with This compound . Consequently, there is no data available on its potential biological targets, binding affinities, or specific molecular interactions.

Prediction of Tautomeric Equilibria and Reactivity Profiles

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, can significantly influence the chemical and biological properties of a compound. For This compound , the presence of the aldehyde group and the pyrimidine ring suggests the possibility of keto-enol tautomerism.

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion. Such studies can provide valuable insights into the predominant tautomeric form under various conditions, which is crucial for understanding its reactivity and biological activity.

A computational study on the tautomeric equilibria of This compound would typically involve:

Geometry Optimization: Calculating the most stable 3D structure for each potential tautomer.

Energy Calculations: Determining the relative electronic energies and Gibbs free energies of the tautomers to predict their equilibrium populations.

Solvent Effects: Incorporating computational models to simulate the influence of different solvents on the tautomeric equilibrium.

Furthermore, DFT calculations can be employed to predict the reactivity profile of This compound . This includes identifying the most likely sites for nucleophilic or electrophilic attack by analyzing molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps.

However, a thorough search of the scientific literature indicates that no theoretical studies on the tautomeric equilibria or reactivity profiles of This compound have been reported. As a result, there is no predictive data on its tautomeric forms or its detailed electronic and reactive properties.

The absence of such fundamental computational research on This compound represents a significant gap in the understanding of this chemical entity. Future computational studies are warranted to elucidate its structural, electronic, and interactive properties, which could in turn stimulate and guide experimental investigations into its potential applications.

Applications of 2,6 Dichloropyrimidine 4 Carbaldehyde in Chemical Biology and Pharmaceutical Research

Role as a Precursor in Bioactive Molecule Synthesis

2,6-Dichloropyrimidine-4-carbaldehyde, also known as 4,6-dichloropyrimidine-5-carbaldehyde, serves as a crucial starting material for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets. The reactivity of the aldehyde and the chloro-substituents enables a range of chemical transformations, leading to the construction of diverse molecular frameworks.

Key among these are:

Pyrazolo[3,4-d]pyrimidines: The reaction of this compound with hydrazines provides a direct route to 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. thieme-connect.com This reaction is highly selective and efficient, making it a valuable tool for generating a library of these compounds. The resulting pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore found in numerous inhibitors of enzymes such as kinases.

Pyrido[2,3-d]pyrimidines: This class of compounds, also known as 5-deazapteridines, exhibits a broad spectrum of biological activities. The synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting this compound with various reagents, leading to the formation of the fused pyridine (B92270) ring.

Thieno[2,3-d]pyrimidines: These compounds are another important class of fused pyrimidines with demonstrated therapeutic potential. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives can be initiated from this compound, highlighting its versatility in constructing different heterocyclic systems.

The ability to readily generate these and other complex heterocyclic systems underscores the importance of this compound as a foundational precursor in the synthesis of novel bioactive molecules.

Utility in Drug Discovery and Development

The diverse chemical reactivity of this compound has been extensively leveraged in the pursuit of new therapeutic agents across various disease areas. Its role as a key intermediate allows for the systematic modification of molecular structures to optimize their pharmacological properties.

Intermediate for Antiviral and Anticancer Agents

The pyrimidine (B1678525) nucleus is a common feature in many antiviral and anticancer drugs. Consequently, this compound has been explored as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications in these areas. The fused heterocyclic systems derived from this precursor, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are known to form the core structures of many potent antiviral and anticancer agents. The ability to introduce a variety of substituents onto these scaffolds allows for the fine-tuning of their biological activity and selectivity against viral or cancer-related targets.

Precursor for Enzyme Inhibitors

The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. This compound has proven to be a valuable starting material for the synthesis of various classes of enzyme inhibitors.

Kinases: A significant body of research has focused on the synthesis of pyrimidine-based kinase inhibitors. A derivative of the target compound, 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde, has shown modest activity as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. While this is a derivative, it highlights the potential of the core scaffold in kinase inhibition. The pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds, readily synthesized from this compound, are prevalent in a multitude of kinase inhibitors targeting various members of the kinome.

β-Glucuronidase, Cholinesterase, and Antifolates: While the pyrimidine core is present in inhibitors of these enzymes, current research literature does not provide direct evidence for the specific use of this compound as a precursor for the synthesis of β-Glucuronidase inhibitors, Cholinesterase inhibitors, or antifolates. Further research may be warranted to explore the potential of this versatile building block in these therapeutic areas.

Contribution to New Therapeutic Scaffold Generation

The true value of this compound in drug discovery lies in its ability to facilitate the generation of novel and diverse therapeutic scaffolds. By serving as a readily available and highly reactive starting material, it enables medicinal chemists to construct complex, multi-ring systems that can be further elaborated to create libraries of potential drug candidates. The synthesis of pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines from this single precursor is a testament to its role in expanding the chemical space available for drug discovery programs. thieme-connect.com These fused heterocyclic systems provide a rigid framework upon which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Applications in Agrochemical and Materials Science Research

Beyond its applications in pharmaceuticals, this compound is also a valuable compound in the fields of agrochemical and materials science research.

Development of Herbicides and Fungicides

The pyrimidine scaffold is a well-known toxophore in a variety of agrochemicals. The reactivity of this compound makes it an attractive starting point for the synthesis of novel herbicides and fungicides. While specific commercial products derived directly from this compound are not extensively documented in publicly available literature, the general utility of dichloropyrimidine derivatives in agrochemical synthesis is well-established. The development of new agrochemicals is crucial for ensuring food security, and versatile building blocks like this compound play a key role in the discovery of new active ingredients with improved efficacy and environmental profiles.

Potential in Polymer and Coating Development

The application of dichloropyrimidine carbaldehydes extends beyond pharmaceuticals into the realm of materials science, although this area remains less explored. The inherent reactivity of the chloro and aldehyde functional groups presents opportunities for incorporating the pyrimidine moiety into larger macromolecular structures.

Some research indicates that compounds like 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) are being investigated for their potential use in developing new materials, particularly in polymers and coatings that require specific chemical properties. chemimpex.com The nitrogen-rich pyrimidine ring could potentially enhance thermal stability, flame retardancy, or specific binding properties of a polymer matrix. The chlorine atoms can serve as reactive sites for polymerization or for grafting onto existing polymer backbones through nucleophilic substitution reactions. Similarly, the aldehyde group offers a handle for various cross-linking chemistries or for surface functionalization of materials.

However, it is important to note that the exploration of dichloropyrimidine carbaldehydes in polymer and coating development is at a nascent stage. While the chemical functionalities suggest potential, detailed research findings and specific applications are not yet widely reported in the scientific literature. This represents an emerging area where further investigation could lead to the development of novel functional materials with unique properties.

Future Research Directions and Emerging Paradigms in 2,6 Dichloropyrimidine 4 Carbaldehyde Chemistry

Exploration of Novel Reaction Methodologies and Green Chemistry Approaches

Future synthetic efforts involving 2,6-Dichloropyrimidine-4-carbaldehyde are expected to increasingly align with the principles of green chemistry, aiming for methodologies that are both efficient and environmentally benign. rasayanjournal.co.ineurekaselect.com Traditional synthetic routes often rely on hazardous solvents and reagents, but a shift towards sustainable alternatives is underway. rasayanjournal.co.in

Key research thrusts will likely include:

Microwave-Assisted and Ultrasonic Synthesis: The application of alternative energy sources like microwave irradiation and ultrasonication is a promising avenue. eurekaselect.comorgchemres.org These techniques can dramatically reduce reaction times, improve product yields, and often allow for solvent-free conditions, thus minimizing waste. rasayanjournal.co.ineurekaselect.com

Catalytic Systems: There is a growing emphasis on developing novel catalysts, including heterogeneous organocatalysts and nanocatalysts, to facilitate reactions with higher selectivity and efficiency. rasayanjournal.co.in For instance, research into phase transfer catalysts could optimize crucial bond-forming reactions under milder conditions.

Green Solvents and Solvent-Free Reactions: The replacement of conventional volatile organic solvents with greener alternatives such as ionic liquids or bio-renewable solvents like 2-MeTHF is a critical goal. rasayanjournal.co.in Furthermore, exploring solvent-free reaction conditions, potentially using techniques like ball milling, represents a significant step towards sustainable chemical processes. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key building block will be a major focus. MCRs enhance synthetic efficiency by combining multiple reaction steps into a single operation, reducing waste, time, and energy consumption while rapidly generating molecular complexity. rasayanjournal.co.inorgchemres.org

Table 1: Emerging Green Chemistry Approaches

| Methodology | Principle | Potential Advantage for this compound Chemistry |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. | Faster reaction rates, higher yields, reduced side products. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product. | High atom economy, rapid library generation, operational simplicity. orgchemres.org |

| Catalysis | Employs catalysts (e.g., organocatalysts, nanocatalysts) to lower activation energy. | Increased selectivity, milder reaction conditions, catalyst recyclability. rasayanjournal.co.in |

| Green Solvents | Uses environmentally benign solvents like ionic liquids or water. | Reduced toxicity and environmental impact. rasayanjournal.co.in |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often using grinding or milling. | Elimination of solvent waste, simplified purification, high efficiency. eurekaselect.com |

Advanced Computational Design of Derivatives with Targeted Functionalities

Computational chemistry is poised to revolutionize the design of novel this compound derivatives. By leveraging in-silico tools, researchers can predict the properties and biological activities of virtual compounds before undertaking their synthesis, thereby saving significant time and resources. dovepress.com

Future computational strategies will likely involve:

Molecular Docking: This technique will be used to predict the binding interactions of designed derivatives with specific biological targets, such as enzyme active sites. dovepress.com This is crucial for developing potential therapeutic agents, for example, by designing derivatives to act as specific enzyme inhibitors. dovepress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or material properties. These models can then guide the design of new compounds with enhanced potency or desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of binding interactions predicted by molecular docking. researchgate.net

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of novel derivatives, aiding in the design of new functional materials with specific optical or electronic properties. researchgate.net

Table 2: Computational Tools in Derivative Design

| Computational Method | Application | Objective |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of ligands to a biological target. | Identify potential drug candidates; explain structure-activity relationships. dovepress.com |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes. researchgate.net |

| QSAR | Correlating chemical structure with a specific activity or property. | Predict the activity of unsynthesized compounds and guide lead optimization. |

| DFT Calculations | Investigating electronic structure and reactivity. | Design materials with targeted electronic or optical properties. researchgate.net |

Interdisciplinary Research in Chemical Biology and Materials Science

The unique reactivity of this compound makes it an ideal starting point for creating molecules that can be applied in diverse interdisciplinary fields.

Chemical Biology: The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous bioactive molecules. orgchemres.orgchemimpex.com Future research will focus on synthesizing libraries of derivatives for screening against various biological targets. This includes the development of potential anticancer, antiviral, and antibacterial agents. chemimpex.comnih.gov The aldehyde group can be used to conjugate the pyrimidine scaffold to biomolecules, creating chemical probes to study cellular pathways or as intermediates in the synthesis of complex heterocyclic systems with potential therapeutic value. mdpi.com

Materials Science: The dichloropyrimidine core offers a platform for the synthesis of novel organic materials. chemimpex.com By exploiting nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted positions and condensation reactions at the aldehyde, a wide array of functional molecules can be created. mdpi.comresearchgate.net Potential applications include the development of:

Polymers and Coatings: Incorporating the pyrimidine unit into polymer backbones could yield materials with specific thermal, mechanical, or chemical properties. chemimpex.com

Organic Electronics: Derivatives could be designed to act as organic semiconductors or components in organic light-emitting diodes (OLEDs) by tuning their electronic properties through substitution.

Coordination Complexes: The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis, gas storage, or sensing.

Development of High-Throughput Synthesis and Screening Methods

To fully explore the chemical space accessible from this compound, the development of high-throughput synthesis and screening (HTS) methodologies is essential. nih.gov This paradigm shift moves away from the traditional one-compound-at-a-time approach towards the rapid generation and evaluation of large compound libraries. nih.gov

Future directions in this area include:

Automated and Parallel Synthesis: Implementing automated liquid handlers and parallel synthesis platforms will enable the rapid production of hundreds or thousands of distinct derivatives. The reactivity of both the chloro and aldehyde groups makes the scaffold ideal for combinatorial chemistry, where different building blocks can be systematically introduced.

Library Design: The design of compound libraries will be crucial for maximizing the structural diversity and ensuring the "drug-likeness" or "material-likeness" of the synthesized molecules. nih.gov

High-Throughput Screening: Once synthesized, these libraries will be subjected to HTS to rapidly identify "hits"—compounds that exhibit a desired biological activity or material property. This integration of high-throughput synthesis and screening creates a powerful engine for discovery, whether for new pharmaceuticals or advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloropyrimidine-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Metal-catalyzed cross-coupling : Use Suzuki–Miyaura reactions with palladium catalysts to introduce functional groups at the 4-position of 2,6-dichloropyrimidine. Optimize solvent (e.g., THF or DMF), temperature (80–120°C), and stoichiometry of boronic acid derivatives to enhance regioselectivity and yield .

- Aldehyde introduction : Employ Vilsmeier-Haack formylation (POCl₃/DMF) on 2,6-dichloropyrimidine precursors. Monitor reaction progress via TLC and adjust reagent ratios (e.g., 1:1.2 substrate:POCl₃) to minimize side products .

- Key data : Reported yields range from 45–72% depending on solvent polarity and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic analysis : Use - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyrimidine ring carbons. IR spectroscopy (C=O stretch at ~1700 cm) validates the aldehyde group .

- Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95%) and identify impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of 2,6-dichloropyrimidine derivatives?

- Methodology :

- Systematic reproducibility studies : Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting melting points or solubility. Compare DSC (Differential Scanning Calorimetry) data across batches .

- Computational validation : Use density functional theory (DFT) to model crystal packing and predict thermodynamic stability of polymorphs .

Q. How can mechanistic interactions between this compound and biomolecules be studied?

- Methodology :

- Spectroscopic binding assays : Conduct fluorescence quenching or circular dichroism (CD) to analyze interactions with proteins (e.g., HSA). Calculate binding constants () via Stern-Volmer plots .

- Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions, focusing on hydrophobic pockets and hydrogen-bonding sites .

Q. What advanced catalytic systems improve the functionalization of this compound?

- Methodology :

- Photoredox catalysis : Employ iridium(III) complexes (e.g., [Ir(ppy)₃]) under blue LED light to achieve C–H activation at the pyrimidine ring, enabling late-stage diversification .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% through controlled dielectric heating .

- Data : Pd/XPhos catalysts achieve >90% conversion in Suzuki couplings with electron-deficient aryl boronic acids .

Methodological Challenges & Solutions

Q. How to address low yields in nucleophilic substitution reactions at the 4-position of this compound?

- Troubleshooting :

- Steric effects : Use bulky bases (e.g., DBU) to deprotonate nucleophiles and enhance reactivity at the congested 4-position.

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states and reduce byproduct formation .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.